molecular formula C17H15FO3 B8632653 3-{4-[(3-Fluorophenyl)methoxy]phenyl}-2-methylprop-2-enoic acid CAS No. 649740-32-9

3-{4-[(3-Fluorophenyl)methoxy]phenyl}-2-methylprop-2-enoic acid

Cat. No. B8632653
Key on ui cas rn: 649740-32-9
M. Wt: 286.30 g/mol
InChI Key: AGCKCNCWWKMYBK-UHFFFAOYSA-N
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Patent
US06900354B2

Procedure details

383 mg (1.28 mmol) of 3-[4-(3-fluoro-benzyloxy)-phenyl]-2-methyl-acrylic acid methyl ester is added to a solution of 143 mg (2.55 mmol) potassium hydroxide in 7 ml methanol. The solution is stirred at 65° C. for about 3 h, evaporated to dryness, treated with aqueous 0.1 molar hydrochloric acid and extracted 3 times with ethyl acetate. Evaporation of the solvent leaves the pure acid. 305 mg (84%) of a colorless solid. MS (neg.ions): m/e=285.0 (M−H).
Name
3-[4-(3-fluoro-benzyloxy)-phenyl]-2-methyl-acrylic acid methyl ester
Quantity
383 mg
Type
reactant
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
colorless solid
Quantity
305 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:22])[C:4]([CH3:21])=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=2)=[CH:8][CH:7]=1.[OH-].[K+]>CO>[F:20][C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][CH:17]=1)[CH2:13][O:12][C:9]1[CH:8]=[CH:7][C:6]([CH:5]=[C:4]([CH3:21])[C:3]([OH:22])=[O:2])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
3-[4-(3-fluoro-benzyloxy)-phenyl]-2-methyl-acrylic acid methyl ester
Quantity
383 mg
Type
reactant
Smiles
COC(C(=CC1=CC=C(C=C1)OCC1=CC(=CC=C1)F)C)=O
Name
Quantity
143 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
colorless solid
Quantity
305 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at 65° C. for about 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
treated with aqueous 0.1 molar hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
leaves the pure acid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC=1C=C(COC2=CC=C(C=C2)C=C(C(=O)O)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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